![molecular formula C7H7N3 B165781 Pyrazolo[1,5-a]pyridin-3-amine CAS No. 137837-55-9](/img/structure/B165781.png)
Pyrazolo[1,5-a]pyridin-3-amine
Overview
Description
Pyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring fused to a pyridine ring
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyridin-3-amine is a compound that has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the inhibition of cell proliferation, which is a key factor in the growth of cancer cells .
Result of Action
The inhibition of CDK2 by this compound can lead to a significant reduction in the proliferation of cancer cells . In addition, it has been shown to induce apoptosis in cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of the compound . These intensities remain low with electron-withdrawing groups (ewgs)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another method includes the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
- Synthesis of Heterocycles : Pyrazolo[1,5-a]pyridin-3-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique bicyclic structure allows it to participate in various chemical reactions, enabling the creation of diverse derivatives that can be tailored for specific applications .
Biology
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in studying biological pathways. For instance, it has shown potential in disrupting kinase activity, which is vital in cancer cell proliferation and inflammation .
Pharmacology
- Therapeutic Potential : The compound has been explored for its therapeutic applications in treating diseases such as cancer and infectious diseases. Its ability to inhibit critical enzymes involved in tumor growth positions it as a candidate for anticancer drug development. Studies have reported effective inhibition against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .
Anti-Cancer Properties
Recent studies have highlighted the anticancer activity of this compound derivatives. The following table summarizes the inhibitory effects on specific cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG2 | 54.25 | Inhibition of proliferation |
HeLa | 38.44 | Inhibition of proliferation |
These findings suggest that this compound could be a promising scaffold for developing novel anticancer agents .
Other Therapeutic Uses
Beyond oncology, this compound derivatives have been investigated for their potential in treating inflammatory diseases and as selective protein inhibitors. Their ability to mimic biogenic purines enhances their pharmacological profile, making them suitable candidates for drug design .
Material Science
In addition to its medicinal applications, this compound is utilized in developing new materials with unique properties. Its photophysical characteristics make it attractive for applications in optoelectronics and as a fluorophore in various industrial processes .
Case Studies and Research Insights
Several case studies illustrate the diverse applications of this compound:
- Synthesis of Antiviral Agents : Researchers have synthesized derivatives that exhibit antiviral properties against various pathogens. These compounds are being evaluated for their efficacy and safety profiles in preclinical studies .
- Development of Inhibitors : A series of pyrazolo[1,5-a]pyridine derivatives have been designed as inhibitors for specific targets like PI3K and EGFR, which are critical in cancer signaling pathways. These inhibitors have shown promising results in vitro and are undergoing further testing for clinical applications .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its applications in material science and as a fluorescent probe.
Uniqueness: Pyrazolo[1,5-a]pyridin-3-amine is unique due to its specific ring fusion and the presence of an amine group, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Pyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a fused pyrazole and pyridine ring system with an amine group at the 3-position of the pyridine ring. This unique structure allows for various chemical modifications that enhance its bioactivity.
Biological Activity Overview
The biological activity of this compound has been investigated across multiple studies, revealing its potential as:
- Anticancer Agent : It acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, it can impede the transition from the G1 phase to the S phase, thereby reducing cancer cell proliferation.
- Antimicrobial Activity : The compound has shown promise in combating various infections, indicating its utility in treating infectious diseases.
- Corticotropin-Releasing Factor 1 (CRF1) Antagonist : Certain derivatives have been identified as potent antagonists of the CRF1 receptor, which is implicated in stress-related disorders. For instance, a notable compound from this class demonstrated robust oral efficacy in animal models .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound primarily inhibits CDK2 and has also been noted for its selectivity against other kinases such as Pim-1 and Flt-3. This selectivity is crucial for minimizing adverse effects associated with non-specific kinase inhibition .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy and safety profile. Key findings include:
- Substituent Effects : Modifications at various positions of the pyrazolo and pyridine rings significantly influence biological activity. For example, introducing different alkyl groups can enhance potency against specific targets like CDK2 or CRF1 .
Table 1: Summary of Biological Activities and Structure-Activity Relationships
Compound Derivative | Biological Activity | Key Findings |
---|---|---|
This compound | CDK2 Inhibition | Reduces cancer cell proliferation |
3-Dialkylamino derivatives | CRF1 Antagonism | Potent oral efficacy in stress-related disorders |
Various substituted analogs | Antimicrobial properties | Effective against multiple pathogens |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cancer Cell Line Studies : Research involving human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast carcinoma) demonstrated that certain derivatives led to significant growth inhibition and induced G1-phase arrest in MCF-7 cells .
- Kinase Selectivity Profiling : A study evaluated a series of pyrazolo derivatives against a panel of kinases, revealing that specific compounds exhibited over 95% inhibition against Pim-1 and Flt-3 at low concentrations (1 µM), highlighting their potential as targeted cancer therapies .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUPYVMUQSMZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476921 | |
Record name | Pyrazolo[1,5-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137837-55-9 | |
Record name | Pyrazolo[1,5-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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